3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethoxy and methoxy groups attached to phenyl rings, along with a sulfonylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of Substituents: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions. The sulfonylmethyl group is typically added via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-2-((3-fluorobenzyl)sulfanyl)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
- 3-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-3-24-15-6-4-13(5-7-15)18-19-17(25-20-18)12-26(21,22)16-10-8-14(23-2)9-11-16/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLJZADIWFHXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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